molecular formula C10H10N2O B3020365 N-(1H-Indol-7-yl)acetamide CAS No. 737801-35-3

N-(1H-Indol-7-yl)acetamide

Cat. No.: B3020365
CAS No.: 737801-35-3
M. Wt: 174.203
InChI Key: DCOHDTHCOCZQTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-Indol-7-yl)acetamide: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. The indole nucleus is a significant heterocyclic system that provides the skeleton for many important synthetic drug molecules. This compound is characterized by the presence of an indole ring substituted at the nitrogen atom with an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of N-(1H-Indol-7-yl)acetamide may involve large-scale application of the above synthetic routes with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of N-(1H-Indol-7-yl)ethylamine.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry: N-(1H-Indol-7-yl)acetamide is used as a building block in organic synthesis for the preparation of more complex indole derivatives. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential antiviral, anticancer, and antimicrobial activities. It is used in the development of new therapeutic agents targeting specific biological pathways .

Medicine: The compound is explored for its potential use in drug development, particularly in the treatment of diseases such as cancer, viral infections, and inflammatory conditions .

Industry: this compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its derivatives are used in the manufacture of materials with specific properties .

Mechanism of Action

The mechanism of action of N-(1H-Indol-7-yl)acetamide involves its interaction with specific molecular targets in biological systems. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The acetamide group enhances the compound’s ability to interact with biological macromolecules, increasing its efficacy .

Comparison with Similar Compounds

Uniqueness: N-(1H-Indol-7-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The 7-position substitution on the indole ring influences its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

N-(1H-indol-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7(13)12-9-4-2-3-8-5-6-11-10(8)9/h2-6,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOHDTHCOCZQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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